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D-sorbitol 6-phosphate

Cat. No.: B1257557
M. Wt: 260.14 g/mol
InChI Key: GACTWZZMVMUKNG-SLPGGIOYSA-L
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Description

Significance of Phosphorylated Sugar Alcohols in Biological Metabolism

Phosphorylated sugar alcohols, also known as polyol phosphates, are crucial intermediates in various metabolic pathways. The addition of a phosphate (B84403) group to a sugar alcohol, as with other sugars, serves a primary function of trapping the molecule within the cell, as the negative charge of the phosphate group prevents it from freely diffusing back across the cell membrane. wikipedia.org This intracellular retention allows the cell to efficiently process the compound for energy production or biosynthesis.

In many bacteria, the transport of sugar alcohols like sorbitol into the cell is directly coupled with their phosphorylation through the phosphoenolpyruvate (B93156):sugar phosphotransferase system (PTS). oup.comebi.ac.uk This system simultaneously transports and phosphorylates the sugar alcohol, yielding the corresponding sugar alcohol phosphate, such as D-sorbitol 6-phosphate. oup.com This intermediate is then typically oxidized to a glycolytic intermediate, directly linking the sugar alcohol to the central carbon metabolism for energy generation. tandfonline.com For instance, this compound is converted to D-fructose 6-phosphate, which readily enters the glycolysis pathway. wikipedia.org

Beyond their role as metabolic intermediates, the concentration of phosphorylated sugar alcohols must be tightly regulated. An accumulation of these compounds can have inhibitory effects on key metabolic enzymes. For example, this compound is structurally similar to the enediol transition state of the phosphoglucose (B3042753) isomerase (Pgi) reaction and can act as an inhibitor of this essential glycolytic enzyme. nih.gov Therefore, organisms have developed specific phosphatases to hydrolyze these compounds, ensuring that their levels are maintained within a range that supports metabolic flux without causing detrimental inhibition. nih.gov The polyol pathway, which involves these phosphorylated intermediates, is also significant in maintaining the cellular redox balance, particularly under conditions of low oxygenation, by providing an alternative route for the re-oxidation of cofactors like NADH. oup.com

Historical Context of this compound Discovery and Early Research

The study of this compound is intrinsically linked to the elucidation of the metabolic pathways for D-sorbitol. D-sorbitol, also known as glucitol, was first isolated in 1872 by the French chemist Joseph Boussingault from the berries of the mountain ash tree, Sorbus aucuparia. chemicalbook.com However, the understanding of its phosphorylated intermediate, this compound, came much later with advancements in enzymology and metabolic research in the mid-20th century.

Early research focused on microbial systems that could utilize sorbitol as a carbon source. A pivotal discovery was the identification of the enzymes responsible for its metabolism. In 1962, a study by Liss, Horwitz, and Kaplan identified and characterized this compound dehydrogenase in the bacterium Aerobacter aerogenes (now known as Enterobacter aerogenes). wikipedia.org This NAD+-dependent enzyme was shown to catalyze the reversible oxidation of this compound to D-fructose 6-phosphate, establishing the compound as a key intermediate linking sorbitol to glycolysis. wikipedia.org

Further characterization of this metabolic pathway continued with studies on other bacteria. In 1970, Du Toit and Kotze isolated and described the properties of sorbitol-6-phosphate (B1195476) dehydrogenase from Clostridium pasteurianum. wikipedia.org In the plant kingdom, research into sorbitol metabolism, particularly in members of the Rosaceae family, led to the discovery of the sorbitol synthesis pathway. Sorbitol-6-phosphate dehydrogenase (S6PDH), the enzyme that reduces D-glucose 6-phosphate to this compound, was first discovered in the fruits of the loquat (Eriobotrya japonica). chemicalbook.com Subsequent research identified the second enzyme in the pathway, sorbitol-6-phosphate phosphatase (SorPP), which catalyzes the final step of dephosphorylating this compound to free sorbitol. cornell.edu These foundational studies established the central role of this compound in the metabolic pathways of a diverse range of organisms.

Distribution and Occurrence of this compound Across Biological Kingdoms

This compound is a widely distributed metabolite found across all biological kingdoms, reflecting its fundamental role in carbohydrate metabolism. hmdb.cafoodb.ca

Bacteria: In the bacterial kingdom, this compound is a key intermediate in the catabolism of D-sorbitol, particularly in species that utilize the phosphoenolpyruvate:sugar phosphotransferase system (PTS). oup.com In Escherichia coli, the gut operon (also known as the srl operon) encodes the proteins necessary for sorbitol uptake and metabolism. tandfonline.com Extracellular sorbitol is transported into the cell and concomitantly phosphorylated to this compound by the PTS. tandfonline.com This intermediate is then oxidized by sorbitol-6-phosphate dehydrogenase (encoded by the srlD gene) to fructose-6-phosphate (B1210287), which enters glycolysis. tandfonline.com Similarly, oral bacteria such as Streptococcus mutans possess an inducible sorbitol-PTS that generates intracellular this compound for metabolism. nih.govnih.gov

Plants: this compound plays a crucial role in many plant species, especially within the Rosaceae family (e.g., apple, pear, peach, cherry) and the Plantaginaceae family. chemicalbook.com In these plants, sorbitol, not sucrose (B13894), is often the primary product of photosynthesis and the main form of carbon translocated from source tissues (leaves) to sink tissues (fruits, roots). chemicalbook.comfrontiersin.orgnih.gov The synthesis of sorbitol occurs in the cytosol of leaf cells through a two-step pathway where D-glucose 6-phosphate is first reduced to this compound by NADP-dependent D-sorbitol-6-phosphate dehydrogenase (S6PDH). uniprot.orgfrontiersin.org Subsequently, sorbitol-6-phosphate phosphatase (SorPP) hydrolyzes the phosphate group to yield free sorbitol. cornell.eduresearchgate.net The enzyme S6PDH has been identified in various rosaceous plants and is also found in rice (Oryza sativa), where it is implicated in stress tolerance. chemicalbook.comnih.gov In apple cotyledons, S6PDH has been found to be localized in both the cytosol and associated with chloroplast thylakoid membranes. oup.com

Fungi: The metabolism of D-sorbitol and its phosphorylated form is also present in the fungal kingdom. In Aspergillus niger, a sorbitol dehydrogenase gene (sdhA) is essential for D-sorbitol catabolism. researchgate.net The fungus Candida albicans also possesses a D-sorbitol-6-phosphate dehydrogenase activity, suggesting a pathway for converting phosphorylated sorbitol into central metabolic intermediates like fructose-6-phosphate or glucose-6-phosphate. researchgate.net Research has also identified a specific polyol phosphatase in yeast (Saccharomyces cerevisiae) that can hydrolyze sorbitol-6-phosphate, highlighting the importance of regulating the levels of this intermediate to prevent metabolic inhibition. nih.gov

Animals: In animals, this compound exists as a metabolite. nih.gov While the primary polyol pathway in mammals converts glucose to sorbitol and then to fructose (B13574) without a phosphorylated intermediate, the presence of this compound has been noted in mice. wikipedia.orgnih.gov It has also been detected in food sources such as chickens and domestic pigs. hmdb.cafoodb.ca Furthermore, the polyol pathway is highly active in the human conceptus during the first trimester of pregnancy, where it may play a role in maintaining redox balance in a low-oxygen environment. oup.com

Interactive Data Table: Enzymes in this compound Metabolism

This table summarizes the key enzymes involved in the synthesis and degradation of this compound.

Enzyme NameAbbreviationEC NumberReaction CatalyzedOrganism(s) of Discovery/Study
D-Sorbitol-6-phosphate 2-dehydrogenaseS6PDH, SDH1.1.1.140This compound + NAD⁺ ⇌ D-Fructose 6-phosphate + NADH + H⁺Enterobacter aerogenes, Clostridium pasteurianum, Escherichia coli
NADP-dependent D-sorbitol-6-phosphate dehydrogenaseS6PDH, A6PR1.1.1.200D-Glucose 6-phosphate + NADPH + H⁺ ⇌ this compound + NADP⁺Eriobotrya japonica (Loquat), Malus domestica (Apple)
Sorbitol-6-phosphate phosphataseSorPP3.1.3.50This compound + H₂O → D-Sorbitol + PiMalus domestica (Apple)
Polyol phosphatase 1PYP1-This compound + H₂O → D-Sorbitol + PiSaccharomyces cerevisiae (Yeast)

Interactive Data Table: Occurrence of this compound Metabolism

This table provides an overview of the role and pathway of this compound across different biological kingdoms.

KingdomOrganism ExamplesMetabolic RoleKey Pathway/Enzymes
Bacteria Escherichia coli, Streptococcus mutansCatabolic intermediatePhosphoenolpyruvate:sugar phosphotransferase system (PTS); Sorbitol-6-phosphate dehydrogenase
Plantae Rosaceae family (Apple, Pear, Peach), Oryza sativa (Rice)Biosynthetic intermediate for sorbitol (primary photosynthate)NADP-dependent D-sorbitol-6-phosphate dehydrogenase; Sorbitol-6-phosphate phosphatase
Fungi Aspergillus niger, Candida albicans, Saccharomyces cerevisiaeCatabolic intermediate; Regulated metaboliteSorbitol dehydrogenase; D-sorbitol-6-phosphate dehydrogenase; Polyol phosphatase
Animalia Mouse, HumanEndogenous metabolite; Detected in tissues and food sourcesPolyol Pathway; Detected as a metabolite

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13O9P-2 B1257557 D-sorbitol 6-phosphate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13O9P-2

Molecular Weight

260.14 g/mol

IUPAC Name

[(2R,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexyl] phosphate

InChI

InChI=1S/C6H15O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h3-11H,1-2H2,(H2,12,13,14)/p-2/t3-,4+,5+,6+/m0/s1

InChI Key

GACTWZZMVMUKNG-SLPGGIOYSA-L

Isomeric SMILES

C([C@@H]([C@H]([C@@H]([C@@H](COP(=O)([O-])[O-])O)O)O)O)O

Canonical SMILES

C(C(C(C(C(COP(=O)([O-])[O-])O)O)O)O)O

Origin of Product

United States

Biochemical Pathways Involving D Sorbitol 6 Phosphate

Biosynthesis of D-Sorbitol 6-Phosphate

The primary route for the synthesis of this compound begins with an intermediate from the central carbon metabolism, glucose 6-phosphate. researchgate.net

In organisms that produce sorbitol, this compound is synthesized through the reduction of D-glucose 6-phosphate (G6P). researchgate.netfrontiersin.org This reaction is the first and rate-limiting step in a two-step process that ultimately yields free sorbitol. researchgate.netpnas.org The synthesis occurs in the cytosol and shares the common precursor, G6P, with sucrose (B13894) synthesis. researchgate.netcornell.edu This positions the synthesis of this compound at a critical juncture in carbon partitioning.

The conversion of G6P to this compound is catalyzed by the enzyme Aldose-6-Phosphate Reductase (A6PR), also known as NADP-dependent D-sorbitol-6-phosphate dehydrogenase (S6PDH), with the enzyme commission (EC) number 1.1.1.200. frontiersin.orgprofacgen.comuniprot.org This enzyme catalyzes the reduction of the aldehyde group of G6P to a hydroxyl group, using NADPH as the reducing co-factor. researchgate.netprofacgen.com The reaction is:

D-glucose 6-phosphate + NADPH + H⁺ ⇌ this compound + NADP⁺ profacgen.com

This enzyme is particularly prominent in plants of the Rosaceae family, such as apple, pear, and peach, where sorbitol is a major product of photosynthesis and a primary form of translocated carbon. frontiersin.orgprofacgen.comuniprot.org The activity of A6PR can be influenced by various factors. publish.csiro.au Inorganic phosphate (B84403) can inhibit the enzyme, while certain divalent cations like Mg²⁺ and Ca²⁺ can act as mixed-type activators, increasing the enzyme's affinity for G6P at lower substrate concentrations. publish.csiro.auresearchgate.net Conversely, cations like Zn²⁺ and Cu²⁺ have been shown to inactivate the enzyme. publish.csiro.auresearchgate.net

Table 1: Properties of Aldose-6-Phosphate Reductase (EC 1.1.1.200)

PropertyDescriptionSource(s)
Systematic Name D-sorbitol-6-phosphate:NADP+ 1-oxidoreductase uniprot.org
Common Names Aldose-6-Phosphate Reductase (A6PR), Sorbitol-6-Phosphate (B1195476) Dehydrogenase (S6PDH) frontiersin.orgprofacgen.com
EC Number 1.1.1.200 profacgen.comuniprot.org
Substrates D-glucose 6-phosphate, NADPH researchgate.netprofacgen.com
Products This compound, NADP⁺ profacgen.comuniprot.org
Cofactor NADPH profacgen.com
Location Cytosol researchgate.netcornell.edu
Regulation Inhibited by inorganic phosphate; activated by Mg²⁺ and Ca²⁺; inactivated by Zn²⁺ and Cu²⁺. publish.csiro.auresearchgate.net

Conversion from Glucose 6-Phosphate

Metabolism and Degradation of this compound

Once synthesized, this compound can be metabolized through two primary routes: dephosphorylation to yield sorbitol or oxidation to form D-fructose 6-phosphate.

In the sorbitol synthesis pathway, the final step is the dephosphorylation of this compound. cornell.edu This reaction is catalyzed by the enzyme sorbitol-6-phosphate phosphatase (SorPP), designated as EC 3.1.3.50. cornell.eduqmul.ac.ukwikipedia.org SorPP is a hydrolase that specifically acts on phosphoric monoester bonds, removing the phosphate group from the 6th carbon of sorbitol. wikipedia.org The reaction is:

This compound + H₂O → D-sorbitol + phosphate qmul.ac.ukwikipedia.org

This enzyme is highly specific for this compound and shows very little activity towards other hexose (B10828440) phosphates. researchgate.netcornell.eduqmul.ac.uk The activity of SorPP is absolutely dependent on the presence of Mg²⁺ ions. researchgate.netcornell.edu Studies on the enzyme from apple leaves have shown that it can be competitively inhibited by its product, sorbitol, suggesting a feedback mechanism for regulating sorbitol biosynthesis. cornell.edu

Table 2: Properties of Sorbitol-6-Phosphate Phosphatase (EC 3.1.3.50)

PropertyDescriptionSource(s)
Systematic Name sorbitol-6-phosphate phosphohydrolase qmul.ac.ukwikipedia.org
Common Name Sorbitol-6-phosphate phosphatase (SorPP) cornell.eduwikipedia.org
EC Number 3.1.3.50 cornell.eduqmul.ac.uk
Substrates This compound, H₂O qmul.ac.uk
Products D-sorbitol, phosphate qmul.ac.uk
Cofactor Requires Mg²⁺ for activity. researchgate.netcornell.edu
Specificity Highly specific for this compound. researchgate.netcornell.edu
Regulation Competitively inhibited by sorbitol. cornell.edu

An alternative metabolic fate for this compound is its oxidation to D-fructose 6-phosphate. wikipedia.orgresearchgate.net This reaction is catalyzed by a different enzyme, D-sorbitol-6-phosphate 2-dehydrogenase, which has the EC number 1.1.1.140. wikipedia.orggenome.jp This enzyme is an oxidoreductase that uses NAD⁺ as an acceptor. wikipedia.org The reversible reaction is:

This compound + NAD⁺ ⇌ D-fructose 6-phosphate + NADH + H⁺ wikipedia.org

This enzyme is part of the fructose (B13574) and mannose metabolism pathways. wikipedia.org In organisms like Escherichia coli, this enzyme is encoded by the srlD gene and is essential for the catabolism of sorbitol. tandfonline.comuniprot.orgtandfonline.com The bacterium transports and phosphorylates sorbitol, and the resulting this compound is then converted by this dehydrogenase into D-fructose 6-phosphate. tandfonline.comtandfonline.com

Table 3: Properties of D-Sorbitol-6-Phosphate 2-Dehydrogenase (EC 1.1.1.140)

PropertyDescriptionSource(s)
Systematic Name D-sorbitol-6-phosphate:NAD+ 2-oxidoreductase wikipedia.org
Common Names This compound dehydrogenase, Glucitol-6-phosphate dehydrogenase wikipedia.orguniprot.org
EC Number 1.1.1.140 wikipedia.orggenome.jp
Substrates This compound, NAD⁺ wikipedia.org
Products D-fructose 6-phosphate, NADH, H⁺ wikipedia.org
Cofactor NAD⁺ wikipedia.orgtandfonline.com
Metabolic Role Fructose and mannose metabolism; Sorbitol catabolism wikipedia.orgtandfonline.com

The oxidation of this compound directly connects sorbitol metabolism to the central carbon metabolic pathways. tandfonline.com The product of this reaction, D-fructose 6-phosphate, is a key intermediate in glycolysis. tandfonline.comtandfonline.com Once formed, D-fructose 6-phosphate can be further phosphorylated by phosphofructokinase to fructose-1,6-bisphosphate and continue through the glycolytic pathway to generate energy (ATP) and metabolic precursors. tandfonline.com Alternatively, it can be isomerized to glucose 6-phosphate by phosphoglucose (B3042753) isomerase. tandfonline.com This integration allows organisms to utilize sorbitol as a carbon and energy source by channeling it into glycolysis. tandfonline.comasm.org

Oxidation to D-Fructose 6-Phosphate via D-Sorbitol-6-Phosphate 2-Dehydrogenase (S6PDH, EC 1.1.1.140)

Interplay with Other Carbohydrate Metabolic Pathways

In many plants, particularly those in the Rosaceae family, the biosynthesis of sorbitol and sucrose are two major, competing pathways for newly fixed carbon. agronomy-journal.org Both pathways originate from a common precursor, glucose 6-phosphate (G6P), in the cytosol of photosynthetic source tissues, such as mature leaves. agronomy-journal.orgcornell.edu The allocation of G6P between these two pathways is a critical determinant of carbon partitioning—the distribution of photosynthetic products to various metabolic, transport, and storage pools. cornell.edu

The synthesis of this compound, the committed step in sorbitol production, is catalyzed by sorbitol-6-phosphate dehydrogenase (S6PDH). pnas.org This enzyme competes with the enzymes of the sucrose biosynthesis pathway for the shared G6P pool. cornell.edu Consequently, the regulation of these pathways dictates the ratio of sorbitol to sucrose, which are the primary forms of carbon transported in the phloem of these species. pnas.org

Research involving transgenic apple plants in which S6PDH was silenced provided direct evidence of this competitive relationship. These plants exhibited a significant decrease in sorbitol synthesis, which was compensated by an accumulation of sucrose and starch in the leaves. pnas.org The sorbitol-to-sucrose ratio was drastically reduced, by approximately 90% in leaves and 75% in phloem exudates, demonstrating a direct shift in carbon partitioning away from sorbitol and towards sucrose when the sorbitol synthesis pathway is inhibited. pnas.org

Table 1: Impact of S6PDH Suppression on Carbohydrate Partitioning in Apple Leaves

This table summarizes the changes in carbohydrate content in mature leaves of transgenic apple plants with suppressed sorbitol-6-phosphate dehydrogenase (S6PDH) activity compared to non-transgenic controls.

CarbohydrateChange in S6PDH-Suppressed PlantsImplication on Carbon PartitioningReference
Sorbitol Significantly decreasedReduced flux into the sorbitol biosynthesis pathway. pnas.org
Sucrose Significantly increasedCompensatory shift of carbon into the sucrose biosynthesis pathway. pnas.org
Starch AccumulatedExcess photosynthate stored as starch when transport sugars (sorbitol/sucrose) are imbalanced. pnas.org
Glucose No significant changeIndicates that the primary shift occurs between the main transport sugars and storage polysaccharides. pnas.org
Fructose No significant changeIndicates that the primary shift occurs between the main transport sugars and storage polysaccharides. pnas.org

Trehalose 6-phosphate (Tre6P) is a crucial signaling metabolite in plants that functions as an indicator of sucrose availability and regulates growth and development in response to the plant's carbon status. nih.govrothamsted.ac.uk While Tre6P levels typically correlate with sucrose levels in most plants, a unique relationship has been identified in sorbitol-producing species like apple. nih.gov

In developing apple fruit, Tre6P levels show a strong positive correlation with sorbitol content but a negative correlation with sucrose, glucose, and fructose content. nih.govdoaj.org This suggests that in these plants, Tre6P signaling is more closely aligned with the sorbitol pathway than the sucrose pathway. nih.gov When apple tissues were supplied with exogenous sugars, Tre6P levels increased in response to sorbitol but not sucrose, further supporting this distinct connection. doaj.org

The mechanism underlying this relationship involves the broader role of Tre6P in regulating carbon metabolism. Tre6P is known to inhibit the activity of the SNF1-related protein kinase 1 (SnRK1), a central energy sensor that is activated under low-carbon conditions to promote catabolism and inhibit growth. rothamsted.ac.uk By inhibiting SnRK1, high Tre6P levels signal that carbon is plentiful, thus promoting anabolic processes. The close correlation between Tre6P and sorbitol in apple suggests that sorbitol, as the primary photosynthate, is the main driver of the Tre6P signal that governs carbon utilization and growth in these species. nih.govdoaj.org This unique signaling network highlights a specialized adaptation in sorbitol-synthesizing plants, where the Tre6P/SnRK1 pathway is tuned to sorbitol levels as the primary indicator of carbon availability, rather than sucrose.

Enzymology and Mechanistic Insights of D Sorbitol 6 Phosphate Interconverting Enzymes

Sorbitol 6-Phosphate Dehydrogenase (S6PDH; EC 1.1.1.140 and EC 1.1.1.200)

Sorbitol-6-phosphate (B1195476) dehydrogenase (S6PDH) is a pivotal enzyme that catalyzes the reversible oxidation of D-sorbitol 6-phosphate to D-fructose 6-phosphate. nih.govwikipedia.orgebi.ac.uk This enzyme is also known by several other names, including ketosephosphate reductase and D-glucitol-6-phosphate dehydrogenase. wikipedia.org It belongs to the family of oxidoreductases and is involved in fructose (B13574) and mannose metabolism. wikipedia.org In some organisms, particularly in plants of the Rosaceae family, a related enzyme, also referred to as S6PDH or aldose-6-phosphate reductase (EC 1.1.1.200), catalyzes the reduction of glucose-6-phosphate to sorbitol-6-phosphate. researchgate.netfrontiersin.orgnih.gov

Enzyme Purification and Characterization Methodologies

The purification of S6PDH from various sources has been achieved through a combination of chromatographic techniques. A common method involves affinity chromatography, for instance using Blue Sepharose, which has been successfully employed to purify the enzyme from loquat leaves by approximately 60-fold. nih.gov In another study, recombinant S6PDH from peach fruit was expressed in Escherichia coli with a 6xHis-tag and purified using Ni2+-resin chromatography. scielo.br For characterization, techniques like gel filtration are used to determine the native molecular weight of the enzyme. nih.gov Enzyme activity assays are crucial for characterization and are often performed by monitoring the change in absorbance of NAD(P)H at 340 nm. nih.govscielo.br

Kinetic Parameters and Substrate Specificity (e.g., Km, Vmax, IC50)

The kinetic properties of S6PDH have been investigated in various organisms, revealing differences in substrate affinity and catalytic efficiency. For instance, S6PDH from loquat leaves exhibits a Km of 2.22 mM for sorbitol-6-phosphate and 11.6 mM for glucose-6-phosphate. nih.gov In contrast, the recombinant S6PDH from rice showed Km values of 7.21 ± 0.5 mM for sorbitol-6-phosphate and 15.9 ± 0.2 mM for glucose-6-phosphate. nih.gov The enzyme from Erwinia amylovora, SrlD, is significantly more efficient at oxidizing this compound than reducing D-fructose 6-phosphate. nih.govresearchgate.net Inhibition studies on S6PDH from E. coli have identified compounds like 5-phospho-D-arabinonohydroxamic acid and 5-phospho-D-arabinonate as inhibitors, with IC50 values of (40 ± 1) μM and (48 ± 3) μM, respectively. tandfonline.com

Enzyme SourceSubstrateK_m (mM)V_max_ (U/mg)InhibitorIC_50_ (µM)
Loquat Leaves nih.govSorbitol-6-phosphate2.22---
Loquat Leaves nih.govGlucose-6-phosphate11.6---
Rice (recombinant) nih.govSorbitol-6-phosphate7.21 ± 0.5---
Rice (recombinant) nih.govGlucose-6-phosphate15.9 ± 0.2---
E. coli tandfonline.comD-fructose 6-phosphate--5-phospho-D-arabinonohydroxamic acid40 ± 1
E. coli tandfonline.comD-fructose 6-phosphate--5-phospho-D-arabinonate48 ± 3
E. coli tandfonline.comD-fructose 6-phosphate--D-mannose 6-phosphate7.5 ± 0.4

Cofactor Requirements and Dynamics (e.g., NAD+, NADH, NADPH)

S6PDH enzymes exhibit specific cofactor requirements, which can differ depending on the enzyme's primary metabolic role and origin. The S6PDH classified as EC 1.1.1.140 typically utilizes NAD+ as a cofactor for the oxidation of this compound to D-fructose 6-phosphate, producing NADH. wikipedia.orgebi.ac.ukwikidoc.org Conversely, the enzyme classified as EC 1.1.1.200, which is involved in sorbitol biosynthesis in plants, is NADP-dependent, using NADPH to reduce glucose-6-phosphate to sorbitol-6-phosphate. researchgate.netfrontiersin.orgnih.gov The Km values for the cofactors have been determined for some S6PDH enzymes. For example, the enzyme from loquat leaves has a Km of 13.5 μM for NADP and 1.61 μM for NADPH. nih.gov Structural analyses have revealed conserved aspartate residues that confer specificity for NAD+ over NADP+ in some S6PDHs. nih.govresearchgate.net

Catalytic Mechanisms and Reaction Reversibility

S6PDH catalyzes a reversible reaction, the interconversion of this compound and D-fructose 6-phosphate. nih.govfrontiersin.orgtandfonline.com The direction of the reaction is influenced by the cellular environment and the specific properties of the enzyme. For example, S6PDH from loquat leaves is more effective at reducing glucose-6-phosphate at neutral pH, suggesting its role in sorbitol synthesis during photosynthesis. nih.gov The optimal pH for the oxidation of sorbitol-6-phosphate by this enzyme is 9.8. frontiersin.orgnih.gov Kinetic data for SrlD from Erwinia amylovora show that the enzyme is much faster at oxidizing this compound than reducing D-fructose 6-phosphate. nih.govresearchgate.net However, equilibrium analysis indicates that only a portion of the this compound is converted to D-fructose 6-phosphate in vitro. nih.govresearchgate.net

Sorbitol-6-Phosphate Phosphatase (SorPP; EC 3.1.3.50)

Sorbitol-6-phosphate phosphatase (SorPP) is a hydrolase that catalyzes the final step in sorbitol biosynthesis in certain organisms, particularly in sorbitol-synthesizing plants. researchgate.netcornell.edu Its systematic name is sorbitol-6-phosphate phosphohydrolase. wikipedia.orgqmul.ac.uk The enzyme facilitates the dephosphorylation of sorbitol 6-phosphate to produce sorbitol and inorganic phosphate (B84403). cornell.eduwikipedia.orgqmul.ac.uk

Recent studies have identified four proteins from the haloacid dehalogenase-like hydrolase (HAD) superfamily in Escherichia coli that exhibit sorbitol-6-phosphatase activity. nih.gov Among these, YfbT (HAD2) and YniC (HAD1) showed higher activity. nih.gov

Enzyme Purification and Characterization Methodologies

The isolation and study of D-sorbitol-6-phosphate interconverting enzymes have been achieved through various biochemical techniques, allowing for detailed characterization of their physical and catalytic properties.

D-Sorbitol-6-Phosphate Dehydrogenase (S6PDH): This enzyme, also known as aldose-6-phosphate reductase (A6PR), has been purified from several plant sources. frontiersin.orgresearchgate.net An early study on loquat (Eriobotrya japonica) leaves achieved a 60-fold purification using affinity chromatography with Blue Sepharose. nih.gov A 79-fold purification was accomplished from apple (Malus domestica) leaves. researchgate.net Recombinant versions of the enzyme from peach and rice have also been successfully expressed and purified, facilitating more detailed structural and functional analyses. nih.govoup.com Characterization of the loquat enzyme by gel filtration indicated a molecular weight of 65,000 daltons, while SDS-polyacrylamide gel electrophoresis revealed a peptide of 33,000 daltons, suggesting the native enzyme is a dimer. nih.gov

D-Sorbitol-6-Phosphate Phosphatase (S6PP): This enzyme catalyzes the final step in sorbitol biosynthesis. researchgate.netcornell.edu Research on apple leaves led to a significant 1727-fold purification of S6PP to apparent homogeneity. researchgate.netcornell.edu Molecular analysis determined that the native apple leaf S6PP is a monomer with a molecular mass of 61 kDa. researchgate.netcornell.edu

Kinetic Parameters and Substrate Specificity

Kinetic studies reveal the efficiency and substrate preferences of these enzymes, which are critical for regulating the flow of metabolites through the sorbitol pathway.

D-Sorbitol-6-Phosphate Dehydrogenase (S6PDH): S6PDH catalyzes the reversible, NADP-dependent conversion of D-glucose 6-phosphate to this compound. researchgate.netnih.gov The optimal pH for the enzyme varies with the direction of the reaction; the oxidation of sorbitol-6-phosphate is maximal at a pH of 9.5-9.8, while the reduction of glucose-6-phosphate occurs over a broader pH range of 7.0 to 9.0. frontiersin.orgnih.gov The enzyme displays a strong preference for NADPH as a cofactor, with no activity detected when NADH is substituted. researchgate.net

The enzyme is highly specific. While it can reduce D-galactose 6-phosphate, it shows low activity with D-mannose 6-phosphate and does not act on substrates like D-glucose 1-phosphate, D-fructose 6-phosphate, or free sorbitol. researchgate.net In contrast, S6PDH from rice was found to be inactive with mannose-6-phosphate. nih.gov

Table 1: Kinetic Parameters (Km) of D-Sorbitol-6-Phosphate Dehydrogenase from Various Sources

Enzyme Source Substrate Km Value Reference
Loquat Leaves This compound 2.22 mM nih.gov
D-Glucose 6-Phosphate 11.6 mM nih.gov
NADP 13.5 µM nih.gov
NADPH 1.61 µM nih.gov
Apple Leaves This compound 3.9 mM researchgate.net
D-Glucose 6-Phosphate 20 mM researchgate.net
E. coli D-Fructose 6-Phosphate 568 ± 66 µM tandfonline.com
NADH 25 ± 3 µM tandfonline.com
Rice This compound 7.21 ± 0.5 mM nih.gov
D-Glucose 6-Phosphate 15.9 ± 0.2 mM nih.gov

D-Sorbitol-6-Phosphate Phosphatase (S6PP): S6PP from apple leaves is highly specific for this compound, with an apparent Km of 0.85 mM. researchgate.netcornell.edu The enzyme is largely inactive with other phosphate esters, such as p-nitrophenyl-phosphate and various hexose (B10828440) phosphates, which show less than 4% of the activity observed with its primary substrate. cornell.edu The maximal specific activity has been measured at 89.8 µmol min⁻¹ mg⁻¹ protein. researchgate.netcornell.edu The optimal pH for S6PP activity is between 6.0 and 7.0, with the peak at pH 6.8. cornell.edu

Cation Dependence (e.g., Mg2+)

The activity of these enzymes can be significantly influenced by the presence of divalent cations.

D-Sorbitol-6-Phosphate Dehydrogenase (S6PDH): The activity of S6PDH from apple is modulated by several divalent cations, including Mg²⁺, Ca²⁺, Zn²⁺, and Cu²⁺. researchgate.net The specific effect of Mg²⁺ and Ca²⁺ is complex, depending on both the concentration of the ion and the concentration of the substrate, glucose-6-phosphate. researchgate.net However, for the recombinant S6PDH from peach, no significant change in activity was observed in the presence of 5 mM Mg²⁺ or Ca²⁺. oup.com

D-Sorbitol-6-Phosphate Phosphatase (S6PP): The activity of S6PP from apple leaves is absolutely dependent on the presence of Mg²⁺; no activity is detectable in its absence. researchgate.netcornell.edu The enzyme's reaction rate shows a hyperbolic response to Mg²⁺ concentration, with a determined Km of 0.29 mM for the cation. researchgate.netcornell.edu

Inhibition Profiles (e.g., Fluoride, Vanadate, Molybdate, Inorganic Phosphate, Sorbitol)

Inhibition studies provide insight into the regulatory mechanisms controlling enzyme activity.

D-Sorbitol-6-Phosphate Dehydrogenase (S6PDH): S6PDH activity is subject to inhibition by various compounds. Inorganic phosphate inhibits the enzyme by decreasing the maximum velocity and increasing the Km for glucose-6-phosphate. researchgate.net Other phosphorylated sugars, including glucose-1-phosphate and fructose-1,6-bisphosphate, also inhibit the recombinant enzyme from peach. oup.com Additionally, sulfhydryl-reactive agents like AgNO₃ and p-chloromercuribenzoate can completely inhibit the enzyme. researchgate.net Studies on the E. coli enzyme have identified potent inhibitors among substrate analogues. tandfonline.comnih.gov

D-Sorbitol-6-Phosphate Phosphatase (S6PP): S6PP from apple leaves is inhibited by fluoride, vanadate, molybdate, and inorganic phosphate. researchgate.netcornell.edu Notably, the enzyme is subject to feedback inhibition by its ultimate product, sorbitol. cornell.edu Sorbitol acts as a competitive inhibitor with a Ki of 109 mM. researchgate.netcornell.edu This suggests that as sorbitol accumulates in the cell, it can slow its own synthesis by inhibiting S6PP, a crucial regulatory mechanism for carbon partitioning. cornell.edu

Table 2: Inhibition of D-Sorbitol-6-Phosphate Interconverting Enzymes

Enzyme Inhibitor Type of Inhibition / Constant Reference
S6PDH (E. coli) D-Mannose 6-Phosphate IC₅₀ = 7.5 ± 0.4 µM tandfonline.comtandfonline.comnih.gov
5-Phospho-D-arabinonohydroxamic acid IC₅₀ = 40 ± 1 µM tandfonline.comnih.gov
5-Phospho-D-arabinonate IC₅₀ = 48 ± 3 µM tandfonline.comnih.gov
S6PDH (Apple) Inorganic Phosphate Mixed-type Inhibition researchgate.net
S6PP (Apple) Sorbitol Competitive, Ki = 109 mM researchgate.netcornell.edu
Fluoride Inhibitor researchgate.netcornell.edu
Vanadate Inhibitor researchgate.netcornell.edu
Molybdate Inhibitor researchgate.netcornell.edu
Inorganic Phosphate Inhibitor researchgate.netcornell.edu

Regulation of D Sorbitol 6 Phosphate Metabolism

Transcriptional Regulation of Encoding Genes

The expression of genes encoding the enzymes for D-sorbitol 6-phosphate metabolism is tightly controlled, primarily at the transcriptional level through operons.

In Escherichia coli, the genes for sorbitol (glucitol) utilization are organized in the gut operon (also referred to as the srl operon). nih.govresearchgate.net This operon includes srlD (or gutD), which encodes for sorbitol-6-phosphate (B1195476) dehydrogenase, the enzyme that converts sorbitol-6-phosphate to fructose-6-phosphate (B1210287). researchgate.netasm.org The expression of the gut operon is induced by the presence of sorbitol and is subject to catabolite repression by glucose. nih.govfrontiersin.org

The regulation of the gut operon is complex, involving both positive and negative regulatory proteins. nih.gov In E. coli, the gutM gene product acts as an activator, while the gutR gene product functions as a repressor. nih.govfrontiersin.org The ratio of these two proteins is believed to determine the level of operon expression. nih.gov In other bacteria, such as Lactobacillus casei, GutR acts as a transcriptional activator that is essential for the transcription of the gut operon and for sorbitol uptake. nih.gov In these organisms, the EIIBCGut component of the sorbitol phosphotransferase system (PTS) negatively regulates the activator GutR. nih.gov

Similarly, in Streptococcus mutans, the sorbitol operon includes srlD, srlR, and srlM, which encode sorbitol-6-phosphate dehydrogenase and regulatory proteins, respectively. researchgate.net The expression of these genes is controlled in response to the availability of sorbitol. researchgate.net

In plants like those from the Rosaceae family, the regulation of sorbitol-6-phosphate dehydrogenase (S6PDH) activity is also primarily at the transcriptional level. jst.go.jp Studies in loquat and apple have shown a strong correlation between S6PDH activity, protein levels, and mRNA levels, indicating that the key regulatory step is gene transcription. jst.go.jpresearchgate.net

Post-Translational Modification and Enzyme Activity Regulation

While transcriptional control is a major regulatory point, the activity of enzymes in the this compound pathway is also modulated by post-translational modifications and allosteric regulation. cabidigitallibrary.org For instance, sorbitol dehydrogenase (SDH), an enzyme involved in sorbitol utilization, is subject to allosteric regulation by various metabolites. cabidigitallibrary.org

In some contexts, the activity of enzymes like glucose-6-phosphate dehydrogenase, which is part of a related pathway, can be influenced by post-translational modifications such as non-enzymatic glycation, which can diminish its protective functions. portlandpress.com While direct evidence for extensive post-translational modification of sorbitol-6-phosphate dehydrogenase is limited in many organisms, the potential for such regulation exists as a rapid means to control metabolic flux. In loquat fruit, however, the consistent synchronization between the increase in NAD-SDH protein and its activity throughout developmental stages suggests a lack of post-translational modification for this particular enzyme. jst.go.jp

Feedback Inhibition Mechanisms

The activity of enzymes in the this compound pathway is subject to feedback inhibition by various metabolites, including the pathway's own intermediates and energy-related molecules like ATP.

A notable example is the inhibition of sorbitol-6-phosphate phosphatase (SorPP) by its product, sorbitol. researchgate.net This represents a direct feedback mechanism to regulate the rate of sorbitol biosynthesis. researchgate.net

ATP is a potent inhibitor of sorbitol-6-phosphate dehydrogenase (S6PDH) activity. researchgate.net This inhibition is competitive with respect to NADPH, indicating that high cellular energy levels can downregulate the synthesis of sorbitol-6-phosphate. researchgate.net This allows the cell to divert glucose-6-phosphate to other pathways when energy is abundant.

Furthermore, recombinant aldose-6-phosphate reductase from peach leaves, an enzyme analogous to S6PDH, is inhibited by several hexose-phosphates, including glucose-1-phosphate, fructose-6-phosphate, and fructose-1,6-bisphosphate. oup.com This suggests a complex cross-regulation from related metabolic pathways.

Environmental and Physiological Modulators

The activity of enzymes involved in this compound metabolism is also influenced by environmental and physiological factors such as pH, the presence of divalent cations, and the concentration of inorganic phosphate (B84403).

The optimal pH for the activity of sorbitol-6-phosphate dehydrogenase (S6PDH) varies depending on the direction of the reaction and the source of the enzyme. For the oxidation of sorbitol-6-phosphate, the optimal pH is typically alkaline, around 9.8 in loquat leaves. oup.com In contrast, the reduction of glucose-6-phosphate occurs over a broader pH range, from 7 to 9. oup.comfrontiersin.org

Divalent cations can also modulate enzyme activity. For example, sorbitol-6-phosphate phosphatase activity is absolutely dependent on Mg²⁺. researchgate.net However, for aldose-6-phosphate reductase from peach leaves, no significant effects were observed in the presence of 5 mM Mg²⁺ or Ca²⁺. oup.com

The redox environment also plays a role, with oxidizing agents irreversibly inhibiting recombinant aldose-6-phosphate reductase from peach leaves. oup.com

Table 1: Key Regulatory Mechanisms of this compound Metabolism

Regulatory Level Mechanism Effector(s) Target Enzyme/Gene Organism/System
Transcriptional Induction Sorbitol gut operon E. coli, L. casei
Catabolite Repression Glucose gut operon E. coli, L. casei
Activation GutM gut operon E. coli
Repression GutR gut operon E. coli
Activation GutR gut operon L. casei
Post-Translational Allosteric Regulation Metabolites Sorbitol Dehydrogenase Plants
Feedback Inhibition Product Inhibition Sorbitol Sorbitol-6-Phosphate Phosphatase Apple Leaves
Competitive Inhibition ATP Sorbitol-6-Phosphate Dehydrogenase Apple Leaves
Inhibition Hexose-Phosphates Aldose-6-Phosphate Reductase Peach Leaves
Environmental pH Alkaline (9.8) Sorbitol-6-Phosphate Dehydrogenase (Oxidation) Loquat Leaves
pH Neutral to Alkaline (7-9) Sorbitol-6-Phosphate Dehydrogenase (Reduction) Loquat Leaves
Cation Dependence Mg²⁺ Sorbitol-6-Phosphate Phosphatase Apple Leaves
Inhibition Inorganic Phosphate Sorbitol-6-Phosphate Phosphatase, Aldose-6-Phosphate Reductase Plants
Inhibition Oxidizing Agents Aldose-6-Phosphate Reductase Peach Leaves

Physiological and Cellular Roles of D Sorbitol 6 Phosphate in Organisms

Role in Plant Carbon Partitioning and Transport

The allocation of carbon resources, derived from photosynthesis, is a critical process for plant growth and development. In many members of the Rosaceae family, which includes economically important fruit trees like apple, pear, peach, and cherry, D-sorbitol 6-phosphate is a key intermediate in a major carbon partitioning pathway. cornell.edufrontiersin.org

Photosynthate Production and Translocation in Rosaceae

In the leaves of Rosaceae species, newly fixed carbon from photosynthesis is partitioned between sucrose (B13894), starch, and sorbitol. cornell.edupnas.org this compound is synthesized in the cytosol from glucose 6-phosphate, a product of the Calvin cycle, through a reaction catalyzed by the enzyme NADP-dependent D-sorbitol-6-phosphate dehydrogenase (S6PDH). chemicalbook.comprofacgen.comuniprot.org This enzyme is considered a rate-limiting step in sorbitol biosynthesis. frontiersin.org Subsequently, D-sorbitol-6-phosphate is dephosphorylated by sorbitol-6-phosphate (B1195476) phosphatase (S6PP) to yield sorbitol. chemicalbook.comfrontiersin.org

Sorbitol, along with sucrose, serves as a primary form of translocated carbon in these plants, moving from the source leaves to sink tissues such as developing fruits, seeds, and young leaves via the phloem. frontiersin.orgpnas.orgnih.gov The ratio of sorbitol to sucrose in the phloem is a crucial determinant of fruit quality. wiley.com Interestingly, this compound itself can influence this partitioning by acting as a competitive inhibitor of sucrose-phosphate synthase (SPS), a key enzyme in sucrose biosynthesis. cornell.edupublish.csiro.au This suggests a sophisticated regulatory network where the intermediate of one pathway can modulate the flux through a competing pathway, thereby controlling the balance of transported sugars.

Studies on apple trees have shown that suppressing S6PDH activity leads to a significant reduction in the sorbitol to sucrose ratio in both leaves and phloem exudates. pnas.orgnih.gov This alteration in carbon partitioning directly impacts the metabolic processes in sink tissues. pnas.org

Table 1: Key Enzymes in Sorbitol and Sucrose Biosynthesis in Rosaceae

EnzymeAbbreviationReaction CatalyzedRole in Carbon Partitioning
NADP-dependent D-sorbitol-6-phosphate dehydrogenaseS6PDHGlucose 6-phosphate + NADPH -> this compound + NADP+Key regulatory enzyme in sorbitol synthesis. frontiersin.orgprofacgen.com
Sorbitol-6-phosphate phosphataseS6PPThis compound + H₂O -> Sorbitol + PiFinal step in sorbitol biosynthesis. chemicalbook.comfrontiersin.org
Sucrose-phosphate synthaseSPSUDP-glucose + Fructose (B13574) 6-phosphate -> Sucrose 6-phosphate + UDPKey enzyme in sucrose synthesis, inhibited by this compound. cornell.edupublish.csiro.au

Carbon Storage Mechanisms

While sorbitol is a major transport carbohydrate, both sorbitol and sucrose contribute to carbon storage pools within the plant. frontiersin.orgmdpi.com In source leaves, the suppression of sorbitol synthesis through the silencing of the S6PDH gene has been shown to result in a compensatory increase in the accumulation of sucrose and starch. pnas.orgnih.gov This indicates a flexible carbon storage system where a reduction in one form of storage carbohydrate can be offset by an increase in others. The accumulation of sorbitol in sink tissues, facilitated by its transport from source leaves, provides a ready source of carbon and energy for growth and development. pnas.org In fruits, sorbitol is converted to fructose by the enzyme sorbitol dehydrogenase (SDH), which then enters central metabolism. pnas.org

Function in Abiotic Stress Responses in Plants (e.g., osmotic regulation)

This compound is a precursor to sorbitol, a compatible solute that plays a significant role in helping plants cope with various abiotic stresses. frontiersin.orgmdpi.comresearchgate.net The accumulation of sorbitol, initiated by the synthesis of this compound, contributes to osmotic adjustment, protecting cellular structures and maintaining turgor pressure under stressful conditions. mdpi.com

Drought Stress Adaptation

Under drought conditions, many plants accumulate compatible solutes like sorbitol to lower the cellular water potential and maintain water uptake. The synthesis of sorbitol, and therefore the production of this compound, is often enhanced during water stress. frontiersin.org In peach trees, for instance, drought stress leads to an accumulation of sorbitol in both mature leaves and shoot tips, contributing significantly to osmotic adjustment. researchgate.net Research on tomato plants has also indicated that both aldose-6-phosphate reductase (A6PR), which is analogous to S6PDH, and aldose reductase (AR) activities increase in response to water stress, correlating with sorbitol accumulation. nih.govuky.edu This suggests that the pathway involving this compound is a key component of the drought stress response in various plant species.

Salinity Tolerance

High soil salinity imposes both osmotic stress and ionic toxicity on plants. The accumulation of sorbitol, originating from this compound, is a common response to salt stress and contributes to salinity tolerance. frontiersin.org Leaf disc experiments with Rosaceae fruit trees have demonstrated enhanced sorbitol accumulation under high-salt conditions, which is linked to an increase in the mRNA levels of S6PDH. researchgate.net In tomato plants subjected to NaCl stress, an increase in sorbitol content has been observed, which is associated with increased aldose reductase activity. nih.govcas.cz Furthermore, transgenic plants engineered to produce sorbitol often exhibit enhanced tolerance to salt stress. For example, Japanese persimmon transformed with an apple gene for S6PDH accumulated sorbitol and showed greater salinity tolerance. ohio-state.edu

Table 2: Impact of Abiotic Stress on Sorbitol Metabolism

Stress TypePlant SpeciesKey FindingsReference
DroughtPeachSorbitol accumulation in leaves and shoot tips contributes to osmotic adjustment. researchgate.net
DroughtTomatoIncreased activity of A6PR and AR correlates with sorbitol accumulation. nih.govuky.edu
SalinityRosaceae fruit treesEnhanced sorbitol accumulation and increased S6PDH mRNA levels. researchgate.net
SalinityTomatoIncreased sorbitol content associated with elevated aldose reductase activity. nih.govcas.cz
SalinityJapanese persimmon (transgenic)Accumulation of sorbitol and higher salinity tolerance. ohio-state.edu
ChillingYellow PeachStorage at 1°C enhances sorbitol synthesis via increased S6PDH activity, delaying chilling injury. nih.govpostharvest.biz
ChillingAppleSorbitol acts as a cryoprotectant; its accumulation is linked to the expression of MdS6PDH, improving cold acclimation. nih.gov

Chilling Resistance

Low temperatures can cause significant damage to plant cells and tissues. Sorbitol, synthesized via this compound, acts as a cryoprotectant, helping to stabilize membranes and proteins at low temperatures. nih.gov In yellow peach fruit, storage at 1°C, a temperature that mitigates chilling injury, was found to stimulate sorbitol synthesis by enhancing S6PDH activity. nih.govpostharvest.biz This led to higher sorbitol content and delayed the onset of chilling injury compared to storage at a more susceptible temperature of 8°C. nih.gov Similarly, in apple, the accumulation of sorbitol has been associated with resistance to superficial scald, a chilling injury, and is linked to the expression of the S6PDH gene. nih.gov Overexpression of an apple S6PDH gene in Arabidopsis confirmed its role in cold acclimation and freezing tolerance. nih.gov In loquat, the expression of the S6PDH gene is upregulated by cold treatment, suggesting its involvement in the cold stress response. mdpi.com

Role in Prokaryotic Carbon Utilization and Adaptation

This compound is a key intermediate in the metabolic pathway that allows various prokaryotic organisms to utilize the sugar alcohol D-sorbitol as a source of carbon and energy. This capability is crucial for their survival and adaptation in diverse environments where sorbitol is present.

The breakdown of D-sorbitol in many bacteria follows a conserved pathway. The process is initiated by the transport of sorbitol into the cell, where it is concomitantly phosphorylated to this compound. This phosphorylated intermediate is then oxidized to D-fructose 6-phosphate, which can directly enter the central glycolytic pathway for energy production. asm.orgnih.govasm.org

Escherichia coli : In E. coli, the genes responsible for sorbitol metabolism are organized in the gut operon (also known as the srl operon). nih.govtandfonline.com This operon includes genes encoding the transport proteins and the enzyme sorbitol-6-phosphate dehydrogenase (S6PDH), which catalyzes the conversion of this compound to D-fructose 6-phosphate. tandfonline.comuniprot.org The expression of these genes is typically induced by the presence of sorbitol in the environment. tandfonline.com However, this utilization can be suppressed by the presence of more preferred carbon sources like glucose, a phenomenon known as carbon catabolite repression. tandfonline.com In some strains, such as E. coli O157:H7, the ability to ferment sorbitol is temperature-sensitive, with transport and dehydrogenase activities being expressed at lower temperatures (e.g., 30°C) but significantly reduced at higher temperatures (e.g., 40°C). asm.orgnih.gov

Lactobacillus casei : This bacterium possesses genes for sorbitol metabolism, including one for sorbitol-6-phosphate dehydrogenase (gutF). microbiologyresearch.org The expression of this gene is induced by D-sorbitol. microbiologyresearch.org Interestingly, L. casei also has a separate sorbitol-6-phosphate dehydrogenase (SorF) involved in L-sorbose metabolism, and this compound is thought to act as an effector molecule in the regulation of both pathways, indicating a metabolic cross-talk. microbiologyresearch.orgdntb.gov.ua

Aerobacter aerogenes (now known as Enterobacter aerogenes): The metabolism of sorbitol in A. aerogenes proceeds via its phosphorylation to sorbitol 6-phosphate, followed by oxidation to D-fructose 6-phosphate. asm.orgcanada.cacanada.cathegoodscentscompany.com The phosphorylation step is mediated by a phosphoenolpyruvate (B93156) (PEP)-dependent phosphotransferase system, and the subsequent oxidation is carried out by a pyridine (B92270) nucleotide-linked dehydrogenase. asm.org Mutants lacking the sorbitol 6-phosphate dehydrogenase are unable to grow on sorbitol as a carbon source. asm.org

Clostridium pasteurianum : This anaerobic bacterium can also utilize sorbitol. microbiologyresearch.orgmicrobiologyresearch.orgresearchgate.net The necessary enzymes, including the sorbitol-specific phosphoenolpyruvate:sugar phosphotransferase system (PTS) and sorbitol-6-phosphate dehydrogenase, are induced by sorbitol. microbiologyresearch.org However, their synthesis is repressed by the presence of glucose. microbiologyresearch.orgmicrobiologyresearch.org Glucose also inhibits the activity of the sorbitol PTS, a mechanism known as inducer exclusion. microbiologyresearch.org

The primary mechanism for sorbitol uptake in many bacteria is the phosphoenolpyruvate:sugar phosphotransferase system (PTS). asm.orgoup.comgenome.jpoup.com This system couples the transport of a sugar across the cell membrane with its phosphorylation.

The PTS consists of general, non-sugar-specific proteins (Enzyme I and HPr) and sugar-specific membrane-bound protein complexes (Enzyme II). genome.jpasm.org In the case of sorbitol, a specific Enzyme II complex (EIISrl) recognizes and binds to sorbitol at the cell surface. asm.orguniprot.org As sorbitol is translocated into the cell, a phosphate (B84403) group is transferred from phosphoenolpyruvate (PEP) through Enzyme I, HPr, and finally the components of the sorbitol-specific Enzyme II complex to the sorbitol molecule, yielding intracellular this compound. asm.orggenome.jp This process is highly efficient as it combines transport and the first step of catabolism. asm.org The sorbitol PTS can also transport other hexitols, such as D-mannitol, though often with a lower affinity. asm.org

Bacterial SpeciesKey PTS Components for Sorbitol UptakeRegulatory Features
Escherichia coliEnzyme II complex (SrlA, SrlB, SrlE) encoded by the gut/srl operon. tandfonline.comuniprot.orgInducible by sorbitol; subject to carbon catabolite repression by glucose. tandfonline.comnih.gov
Lactobacillus caseiSorbitol-specific PTS encoded by the gut operon. researchgate.netInducible by sorbitol. microbiologyresearch.org
Aerobacter aerogenesPEP:sorbitol 6-phosphotransferase system. asm.orgInducible by sorbitol. asm.org
Clostridium pasteurianumPEP-dependent sorbitol PTS. microbiologyresearch.orgInducible by sorbitol; repressed and inhibited by glucose (inducer exclusion). microbiologyresearch.orgmicrobiologyresearch.org
Streptococcus mutansInducible sorbitol-PTS. asm.orgRepressed by glucose, partly via inducer exclusion. asm.org

The metabolism of D-sorbitol, and therefore the role of this compound, extends beyond simple carbon utilization to influence interbacterial communication and the interactions between bacteria and their hosts.

Erwinia amylovora : This bacterium is the causative agent of fire blight, a devastating disease of apple and pear trees. nih.govmsu.edu These plants belong to the Rosaceae family, which uniquely uses sorbitol as a primary photosynthetic product and transport sugar. nih.govfrontiersin.org E. amylovora has evolved to efficiently utilize sorbitol as a carbon source during infection. msu.edu The bacterium possesses a sorbitol operon (srl) that encodes the necessary proteins for sorbitol transport and metabolism, including sorbitol-6-phosphate dehydrogenase (SrlD). nih.govresearchgate.netd-nb.info The ability to metabolize sorbitol is crucial for the virulence of E. amylovora. Mutants unable to utilize sorbitol show reduced ability to colonize host tissues and cause disease. msu.edud-nb.info This highlights the importance of this compound in the metabolic adaptation of this pathogen to its specific host environment.

The utilization of sorbitol can also play a role in broader ecological contexts, influencing the composition and interactions within microbial communities. In the context of host-pathogen interactions, the ability of a pathogen to utilize host-specific compounds like sorbitol can provide a significant competitive advantage. frontiersin.orgplos.org Furthermore, metabolic processes are often linked to signaling pathways, such as quorum sensing, that regulate virulence factor production and biofilm formation, although the direct role of this compound in these signaling cascades is an area of ongoing research. mdpi.com

Phosphoenolpyruvate:Sugar Phosphotransferase System (PTS) in Sorbitol Uptake

Potential Roles in Other Biological Systems (e.g., Fungi, Algae)

While well-characterized in bacteria, the role of this compound is less understood in other microorganisms like fungi and algae.

Fungi : Some filamentous fungi are capable of catabolizing D-galactose through an oxidoreductive pathway where D-sorbitol is an intermediate. However, the direct involvement and significance of this compound in these pathways are not as clearly defined as in bacteria. Some yeasts can be engineered to produce sorbitol, which involves the enzymatic conversion of glucose-6-phosphate or fructose-6-phosphate (B1210287) to sorbitol-6-phosphate, suggesting the potential for this intermediate to exist in these organisms. researchgate.netu-tokyo.ac.jp

Algae : Certain species of green algae, such as Stichococcus bacillaris, are known to accumulate sorbitol as an intracellular osmotic solute to cope with high salinity stress. researchgate.net The biosynthetic pathway in these organisms likely mirrors that in higher plants, proceeding from glucose-6-phosphate to sorbitol-6-phosphate via the enzyme NADP-dependent D-sorbitol-6-phosphate dehydrogenase, followed by dephosphorylation to sorbitol. frontiersin.orguniprot.org Therefore, this compound is a key precursor in the synthesis of this important osmoprotectant in these algae. researchgate.netnih.gov

Genetic and Evolutionary Aspects of D Sorbitol 6 Phosphate Metabolic Enzymes

Gene Duplication and Diversification Events (e.g., S6PDH in Rosaceae)

Gene duplication is a primary force in the evolution of new gene functions and the diversification of species. frontiersin.org The S6PDH gene family in the Rosaceae family (which includes apples, pears, peaches, and cherries) provides a clear example of this process. nih.govfrontiersin.org Sorbitol is a key product of photosynthesis and a significant transport sugar in these plants, with S6PDH acting as the rate-limiting enzyme in its synthesis. nih.govfrontiersin.org

The evolutionary history of S6PDH in Rosaceae can be traced back to an ancestral proximal duplication event. nih.govfrontiersin.orgsci-hub.se This initial duplication created two copies of the gene, which have since followed different evolutionary paths. nih.govfrontiersin.org Further expansion of the S6PDH gene family, especially within the Maleae tribe (apples and pears), occurred primarily through whole-genome duplication (WGD) events. nih.govfrontiersin.org Single-gene segment duplication has also been identified as a mechanism for S6PDH amplification in pears. frontiersin.orgfrontiersin.org

These duplication events have led to the functional diversification of S6PDH genes. nih.govfrontiersin.org In Rosaceae species, the multiple S6PDH gene copies are categorized into two main clades based on sequence similarity. nih.govfrontiersin.orgresearchgate.net

Clade 1: Genes in this clade have undergone lineage-specific transposition events, particularly in the Amygdaloideae subfamily (peaches, almonds). nih.govfrontiersin.org These changes have altered gene expression patterns, leading to decreased enzymatic activity in leaves but enhanced expression in fruit post-harvest and under certain stress conditions. nih.govfrontiersin.org

Clade 2: In the Rosoideae (strawberries, roses) and Dryadoideae subfamilies, S6PDH genes have not undergone additional duplications beyond the initial proximal event. nih.govfrontiersin.org The reduced enzymatic activity in the gene pairs of this clade may be attributed to the loss of exons and variations in exon length. nih.govfrontiersin.org

This interplay between different types of duplication and subsequent diversification has been crucial for the adaptation and metabolic specialization of Rosaceae species. nih.govfrontiersin.orgsci-hub.se

Table 1: Gene Duplication Events Affecting S6PDH in Rosaceae

Duplication TypeDescriptionSignificance for S6PDH Evolution
Proximal Duplication Two gene copies are located near each other on a chromosome but are separated by a few other genes. frontiersin.orgConsidered the ancestral origin event for the S6PDH gene family in the common ancestor of Rosaceae. nih.govfrontiersin.orgsci-hub.se
Whole-Genome Duplication (WGD) Duplication of the entire set of chromosomes in an organism. frontiersin.orgA primary driver for the further amplification and retention of S6PDH copies, particularly in the Maleae tribe (e.g., apple). nih.govfrontiersin.org
Tandem Duplication Duplicated genes are located adjacent to each other on the same chromosome, resulting from events like unequal crossing-over. frontiersin.orgA study in pear identified single-gene segment duplication as a key mechanism for S6PDH amplification. frontiersin.orgfrontiersin.org
Transposition Movement of a gene or gene segment to a new location in the genome.Lineage-specific transposition of Clade 1 S6PDH genes in Amygdaloideae led to changes in expression patterns and functional diversification. nih.govfrontiersin.org

Phylogenetic Analysis and Conservation of Enzyme Families

Phylogenetic analysis is a powerful tool for understanding the evolutionary relationships and conservation of gene families. Studies combining phylogenetic reconstruction with synteny analysis have been instrumental in deciphering the evolution of S6PDH in Rosaceae. nih.govfrontiersin.orgsci-hub.se The analysis confirms that S6PDH genes in this family trace back to a common ancestor and have since expanded in a lineage-specific manner. nih.govfrontiersin.org

The phylogenetic tree of S6PDH genes clearly separates them into two main clades (Clade 1 and Clade 2), which correspond to distinct functional trajectories. nih.govfrontiersin.orgresearchgate.net The S6PDH gene is conserved across all studied Rosaceae species, though the number of copies varies. nih.govfrontiersin.org A notably higher number of S6PDH copies is found in the subfamily Amygdaloideae, which aligns with the high levels of sorbitol that characterize this group. nih.govfrontiersin.org

The conservation of exon regions within the S6PDH gene has been observed, though intron lengths can vary. semanticscholar.org Broader phylogenetic studies in Rosaceae, looking at other enzymes in related pathways like trehalose-6-phosphate (B3052756) synthase (TPS), also reveal conserved catalytic cores, indicating a stable functional role in carbohydrate metabolism. mdpi.com

Table 2: Phylogenetic Classification of S6PDH Genes in Rosaceae

CladeEvolutionary CharacteristicsFunctional DiversificationRepresentative Subfamilies
Clade 1 Underwent lineage-specific transposition events.Characterized by changes in gene expression, such as decreased leaf expression and increased fruit expression post-harvest. nih.govfrontiersin.orgAmygdaloideae (e.g., Peach)
Clade 2 Did not undergo additional duplications beyond the initial proximal event.Reduced enzymatic activity potentially linked to exon loss and length variation. nih.govfrontiersin.orgRosoideae, Dryadoideae

Synteny Relationships of Operons and Genes (e.g., gut operon)

Synteny analysis, which examines the conservation of gene order on chromosomes between different species, provides deep insights into genome evolution. In the context of S6PDH in Rosaceae, synteny analysis was crucial for confirming the ancestral proximal duplication event and tracking the lineage-specific expansion and transposition of these genes. nih.govfrontiersin.orgsci-hub.se By using tools like MCScanX to detect syntenic blocks, researchers could visualize the homologous genomic segments across various Rosaceae species, revealing how S6PDH genes have been rearranged and duplicated over evolutionary time. nih.govfrontiersin.org

In bacteria, genes involved in a specific metabolic pathway are often organized into operons, which are clusters of genes transcribed together. The sorbitol (glucitol) utilization pathway is frequently encoded by the gut operon (sometimes referred to as srl operon). This operon typically includes gutF, the gene for D-sorbitol-6-phosphate dehydrogenase. The conservation of this operon structure across different bacterial species highlights a syntenic relationship that ensures the coordinated expression of all genes necessary for sorbitol metabolism. Functional metagenomic studies have identified such operon-like structures that encode enzymes for carbohydrate metabolism, including those for breaking down prebiotics, in human gut bacteria. researchgate.net

Engineering of D-Sorbitol 6-Phosphate Pathways in Microorganisms for Research (e.g., Lactobacillus casei)

Metabolic engineering allows for the modification of microbial pathways for research and industrial applications. Lactobacillus casei, a lactic acid bacterium used as a probiotic and starter culture, has been engineered to produce sorbitol. nih.govoup.com This was achieved by integrating the D-sorbitol-6-phosphate dehydrogenase gene (gutF) into the chromosome of L. casei. nih.govresearchgate.netresearchgate.net

In a key study, the gutF gene was placed within the lactose (B1674315) operon (lac). nih.govoup.com This strategic placement put the expression of S6PDH under the control of the lactose regulatory system, meaning its expression was induced by lactose and repressed by glucose. nih.govoup.com When these recombinant cells were grown on lactose and then exposed to glucose, they successfully synthesized sorbitol. nih.govoup.com

Further research demonstrated that sorbitol production could be significantly enhanced. By inactivating the L-lactate dehydrogenase gene (ldhL) in the engineered strain, researchers observed an increase in sorbitol yield. nih.govresearchgate.net This suggests that with the primary fermentation pathway blocked, the engineered sorbitol synthesis pathway provides an alternative route for regenerating NAD+, a critical cofactor for glycolysis. nih.govoup.com These studies showcase how engineering the D-sorbitol-6-phosphate pathway can be used to redirect carbon flow and produce valuable compounds. researchgate.net

Table 3: Engineering Lactobacillus casei for Sorbitol Production

StrainGenetic ModificationRegulatory ControlOutcome on Sorbitol Production
Recombinant L. casei (BL232) Integration of the gutF gene (encoding S6PDH) into the chromosomal lactose operon. nih.govresearchgate.netExpression of gutF is repressed by glucose and induced by lactose. nih.govoup.comCells pre-grown on lactose were able to synthesize sorbitol from glucose. nih.gov
Recombinant L. casei with ldhL inactivation (BL233) Inactivation of the L-lactate dehydrogenase gene (ldhL) in the BL232 strain. nih.govresearchgate.netSame as above.Increased sorbitol production; the conversion rate from glucose to sorbitol increased from 2.4% to 4.3%. researchgate.net

Advanced Methodologies for D Sorbitol 6 Phosphate Research

Quantitative Enzymatic Assay Techniques

Quantitative analysis of D-sorbitol 6-phosphate (S6P) and its related enzymes often relies on coupled enzymatic assays. A primary enzyme in its metabolism is D-sorbitol-6-phosphate 2-dehydrogenase (S6PDH), which catalyzes the NADH-dependent conversion of D-fructose 6-phosphate (F6P) to S6P. tandfonline.comtandfonline.com The activity of S6PDH can be quantitatively determined by monitoring the change in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+. tandfonline.com

Coupled enzyme systems are frequently developed for quantification and for screening inhibitors. For example, a potential assay for phosphomannose isomerase (PMI) was explored by coupling its activity to S6PDH. tandfonline.comtandfonline.com Similarly, a PGI/S6PDH coupled enzyme assay can be used to measure the activity of phosphoglucose (B3042753) isomerase (PGI) by monitoring the formation of F6P from glucose-6-phosphate (G6P). tandfonline.comtandfonline.com In Aerobacter aerogenes, the quantification of S6P was achieved using an assay involving S6P dehydrogenase, with the addition of other enzymes like phosphoglucose isomerase and glucose 6-phosphate dehydrogenase to ensure the reaction equilibrium was favorable for measurement. asm.org

Commercially available test kits also provide standardized methods for enzymatic determination. For instance, a kit for D-sorbitol can involve the enzyme sorbitol dehydrogenase (SDH), which catalyzes the reaction of D-sorbitol with NAD+, producing NADH. r-biopharm.combiosystems.global This NADH then reacts with iodonitrotetrazolium (B1214958) chloride (INT) in the presence of diaphorase to produce a formazan (B1609692) dye, which can be measured. biosystems.global

Table 1: Examples of Enzymatic Assays in S6P-Related Research

Assay TargetPrincipleKey EnzymesDetection MethodReference
S6PDH ActivityMeasures the conversion of F6P and NADH to S6P and NAD+.Sorbitol-6-Phosphate (B1195476) Dehydrogenase (S6PDH)Spectrophotometry (change in OD340) tandfonline.com
PGI ActivityA coupled system where PGI converts G6P to F6P, which is then used by S6PDH.Phosphoglucose Isomerase (PGI), S6PDHSpectrophotometry (change in OD340) tandfonline.comtandfonline.com
D-SorbitolSorbitol is oxidized by SDH to produce NADH, which then reduces a dye.Sorbitol Dehydrogenase (SDH), DiaphoraseSpectrophotometry (formazan dye absorbance) biosystems.global
S6P QuantificationS6P is oxidized by S6P dehydrogenase; coupled with other enzymes to drive the reaction.S6P Dehydrogenase, PGI, G6P DehydrogenaseSpectrophotometry asm.org

Chromatographic Analysis for Related Metabolites (e.g., HPLC-DAD for Sorbitol)

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful tool for the separation and quantification of S6P-related metabolites like sorbitol. Since sorbitol lacks a strong chromophore, its detection by UV-Vis absorbance can be challenging. scirp.org To overcome this, derivatization methods are employed. One such method involves reacting sorbitol to introduce a chromophore, enabling detection with a Diode-Array Detector (HPLC-DAD). scirp.org

Alternatively, a Refractive Index Detector (RID) can be used, which is suitable for detecting non-chromophoric compounds like sugars and polyols. An HPLC-RID method has been developed for the simultaneous determination of sorbitol, glucose, fructose (B13574), and other polyols, often using a specialized column at elevated temperatures (e.g., 80°C) with water as the mobile phase. pharmainfo.in Other detection methods include Evaporative Light Scattering Detection (ELSD). creative-proteomics.comoup.com

For more complex biological samples where isomers like sorbitol and mannitol (B672) need to be separated, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (HPLC-MS/MS) offers high sensitivity and specificity. semanticscholar.org This technique is particularly useful for accurately measuring low concentrations of sorbitol in the presence of high concentrations of mannitol. semanticscholar.org Advanced platforms combining liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry (MS) provide high-precision quantification of sorbitol and related metabolites in diverse sample types, from plant extracts to clinical samples. creative-proteomics.com

Table 2: Chromatographic Methods for Sorbitol and Related Metabolites

TechniqueDetectorKey FeaturesApplicationReference
HPLCDiode-Array Detector (DAD)Requires pre-column derivatization to add a chromophore to sorbitol.Quantification of sorbitol in fruit tree buds. scirp.org
HPLCRefractive Index Detector (RID)Separates underivatized sugars and polyols using water as a mobile phase.Simultaneous analysis of sugars and polyols in dessert foods. pharmainfo.in
HILIC-MS/MSTandem Mass SpectrometryExcellent separation of highly polar isomers like sorbitol and mannitol; high sensitivity.Determination of sorbitol in biological samples with high mannitol content. semanticscholar.org
LC-MS/MSTriple Quadrupole Mass SpectrometryHigh-sensitivity targeted quantification using isotope-labeled standards.Precise analysis of sorbitol in biomedical, food, and pharmaceutical samples. creative-proteomics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolic Studies (e.g., 13C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-invasive tool for elucidating metabolic pathways involving S6P. By using isotopically labeled substrates, such as [1-¹³C]glucose, researchers can trace the flow of carbon atoms through glycolysis and into related pathways, including sorbitol synthesis. asm.org

¹³C-NMR is used for the quantitative analysis of fermentation end-products in cell extracts. asm.org This allows for the precise measurement of the conversion efficiency of glucose to sorbitol in metabolically engineered organisms. asm.org In vivo NMR experiments, performed on living cell suspensions, can monitor the consumption of substrates and the formation of products in real-time. asm.org

Furthermore, NMR is crucial for identifying novel or unexpected metabolites. ³¹P-NMR spectroscopy was instrumental in the discovery and identification of D-sorbitol 3-phosphate, an unusual metabolite found in mammalian lenses that increases in concentration during diabetes. researchgate.net ¹⁹F-NMR is another powerful technique used to study the metabolism of fluorinated glucose analogs, providing insights into the downstream processing of hexose (B10828440) phosphates in intact tissues. ismar.org

Mutagenesis and Gene Expression Modulation for Pathway Dissection

Understanding the function of genes within the S6P pathway heavily relies on genetic manipulation techniques. Mutagenesis is a classic approach to identify genes essential for a specific metabolic function. For example, transposon mutagenesis was used in Streptococcus mutans to isolate and identify the operon responsible for sorbitol transport and metabolism, which includes the gene for sorbitol-6-phosphate dehydrogenase (srlD). researchgate.net

Modern metabolic engineering employs more targeted approaches. In Lactobacillus plantarum, the genes encoding S6PDH (srlD1 and srlD2) were constitutively overexpressed in a lactate (B86563) dehydrogenase-deficient mutant. asm.orgnih.gov This strategy successfully rerouted the glycolytic flux from F6P towards the high-level production of sorbitol. asm.orgnih.gov Conversely, gene deletion is used to block specific metabolic routes. Creating double deletion mutants of phosphofructokinase genes (ΔpfkA, ΔpfkB) in E. coli helped in studying alternative glycolytic bypasses. mdpi.com

In plant biology, gene expression modulation has revealed the regulatory roles of sorbitol metabolism. Antisense suppression of ALDOSE-6-PHOSPHATE REDUCTASE (A6PR), the enzyme that synthesizes S6P from G6P, in apple trees led to decreased sorbitol levels. oup.com This demonstrated sorbitol's role as a signaling molecule that can regulate the expression of disease resistance genes. oup.com Studies on the S6PDH gene family in Rosaceae have used analyses of gene duplication and expression patterns across different tissues to understand the functional diversification of these enzymes. frontiersin.org

Structural Determination Techniques (e.g., X-ray Crystallography of Enzymes)

Determining the three-dimensional structure of enzymes that bind this compound provides critical insights into their catalytic mechanisms. X-ray crystallography is the primary technique used for this purpose.

The crystal structure of rabbit phosphoglucose isomerase (PGI) complexed with this compound, an analog of the open-chain form of its substrate G6P, was solved at 2.0 Å resolution. nih.govresearchgate.net This structure revealed that S6P binds in an extended conformation, allowing it to interact with a key catalytic residue, Glu357. nih.gov This finding helped to complete the model for PGI's multi-step catalytic mechanism by representing the state of the enzyme and substrate between the ring-opening and isomerization steps. nih.govresearchgate.net Similarly, the crystal structure of PGI from the hyperthermophilic archaeon Pyrococcus furiosus was also determined in a complex with S6P. pdbj.org

Efforts have also been made to crystallize other key enzymes in the pathway, such as S6PDH from Salmonella typhimurium, to understand its structure and function in microbial stress tolerance. iisc.ac.in These structural studies are fundamental for rational inhibitor design and for understanding the molecular basis of enzyme specificity and catalysis.

Table 3: PDB Entries for Structures with Sorbitol-6-Phosphate

PDB IDEnzymeOrganismResolution (Å)DescriptionReference
1X7NPhosphoglucose IsomerasePyrococcus furiosus1.95Crystal structure in complex with sorbitol 6-phosphate and zinc. pdbj.org
1L2XPhosphoglucose IsomeraseOryctolagus cuniculus (Rabbit)2.00Crystal structure complexed with D-sorbitol-6-phosphate. nih.gov

Research Frontiers and Future Directions in D Sorbitol 6 Phosphate Studies

Unraveling Complex Regulatory Networks

The metabolism of D-sorbitol 6-phosphate is intricately regulated by complex genetic networks, primarily through operons that control the expression of enzymes involved in its synthesis and degradation. In many bacteria, the transport and phosphorylation of sorbitol to sorbitol-6-phosphate (B1195476) are managed by the phosphoenolpyruvate-dependent phosphotransferase system (PTS). nih.govebi.ac.uk The genes encoding the components of this system and the subsequent metabolic enzymes are often clustered in operons, such as the gut or srl operons. oup.comnih.gov

These operons are typically induced by the presence of sorbitol and repressed by glucose, a phenomenon known as catabolite repression. nih.govasm.org The regulation involves transcriptional activators and repressors. For instance, in Lactobacillus casei and Pediococcus parvulus, the gut operon includes the regulatory genes gutR and gutM. nih.govnih.gov GutR acts as a transcriptional activator, essential for the expression of the sorbitol utilization genes, while GutM is also implicated in the activation of the operon. nih.govnih.gov In Escherichia coli, GutM is proposed to be an activator and GutR a repressor, highlighting the diversity in regulatory mechanisms across different bacterial species. nih.gov

Future research is focused on elucidating the precise molecular mechanisms of these regulatory proteins, including their DNA binding sites and the signaling molecules that modulate their activity. For example, it is suggested that a common metabolite, possibly this compound itself, may act as an effector for the regulator SorR in Lactobacillus casei. microbiologyresearch.org Understanding these networks is crucial for manipulating sorbitol metabolism in various applications.

Functional Genomics and Proteomics Approaches in Diverse Organisms

Functional genomics and proteomics are powerful tools for dissecting the broader impacts of this compound metabolism. In plants, particularly those in the Rosaceae family where sorbitol is a major photosynthetic product, these approaches have provided significant insights. actahort.orgchemicalbook.com

A key enzyme in the synthesis of this compound is sorbitol-6-phosphate dehydrogenase (S6PDH), which catalyzes the conversion of glucose-6-phosphate to sorbitol-6-phosphate. frontiersin.orgnih.gov Transcriptomic studies on apple trees with a silenced S6PDH gene have revealed widespread changes in gene expression. actahort.org These studies identified numerous up- and down-regulated genes, suggesting that sorbitol or its phosphorylated form acts as a signaling molecule that directly or indirectly regulates genes involved in processes like stress response, primary metabolism, and hormone signaling. actahort.org

Proteomic analyses have further substantiated the role of sorbitol metabolism in plant defense. A quantitative proteomic study of apple's resistance to the fungal pathogen Botryosphaeria dothidea revealed that increased sorbitol content, through the overexpression of MdS6PDH1, enhanced resistance by activating the salicylic (B10762653) acid signaling pathway. oup.com This highlights a direct link between this compound metabolism, sorbitol accumulation, and plant immunity. oup.com

In microorganisms, proteomics can help identify the full complement of proteins whose expression is altered in response to sorbitol availability, providing a more complete picture of the metabolic and regulatory adjustments that occur.

Table 1: Impact of Silencing the S6PDH Gene in Apple Leaves

CloneChange in Gene ExpressionNumber of Affected GenesKey Biological Processes Affected (Down-regulated)
GSA04 (antisense)Down-regulated (<0.5-fold)138Oxidation-reduction, response to stress, primary metabolic process, response to hormone stimulus, regulation of transcription
GSA04 (antisense)Up-regulated (>2-fold)121Primarily unknown functions, except for sorbitol metabolism
GSS78 (sense)Down-regulated (<0.5-fold)2,687-
GSS78 (sense)Up-regulated (>2-fold)2,718-
Data sourced from a transcriptomic analysis of transgenic apple leaves. actahort.org

Exploration of Novel Physiological Roles and Signaling Functions

Beyond its established role in primary metabolism, this compound and its downstream product, sorbitol, are emerging as important signaling molecules with diverse physiological functions. In plants, sorbitol is not just a transport carbohydrate but also plays a role in osmotic adjustment, helping plants tolerate abiotic stresses like drought and salinity. chemicalbook.comresearchgate.net

Recent studies suggest that sorbitol may function as a signaling molecule that influences plant growth and development. actahort.org For instance, in apple, there is a close relationship between the signaling molecule trehalose-6-phosphate (B3052756) (Tre6P) and sorbitol. biologists.com Tre6P levels are positively correlated with sorbitol content, and the sorbitol:Tre6P ratio is linked to starch, sucrose (B13894), and glucose content in developing fruit, indicating a complex interplay in carbon partitioning and resource allocation. biologists.com

The silencing of the S6PDH gene in apple not only affects stress-related genes but also those involved in hormone signaling, further supporting the role of sorbitol metabolism in broader regulatory pathways. actahort.org Future research will likely focus on identifying the receptors and downstream components of sorbitol-based signaling pathways to understand how it orchestrates these physiological responses.

Understanding Microbial Pathogenicity and Symbiosis Mechanisms

The ability to metabolize host-specific carbohydrates is often a critical factor in microbial pathogenicity. This compound metabolism is a key virulence factor for certain plant pathogens, most notably Erwinia amylovora, the causative agent of fire blight in apple and pear trees. oup.commdpi.com These plants use sorbitol as a primary transport carbohydrate, providing a rich nutrient source for the pathogen. nih.govmsu.edu

E. amylovora possesses a srl operon that enables it to utilize sorbitol. oup.com Mutants deficient in sorbitol metabolism are less virulent in apple shoots, demonstrating the importance of this metabolic capability for successful infection. oup.commsu.edu The enzyme sorbitol-6-phosphate dehydrogenase (SrlD) from E. amylovora is crucial for converting this compound to D-fructose 6-phosphate, which then enters central metabolism. nih.gov The expression of the srl operon is induced by sorbitol, allowing the bacterium to adapt to the host environment. mdpi.comcabidigitallibrary.org

In addition to pathogenicity, carbohydrate metabolism is central to symbiotic relationships. While direct research on the role of this compound in symbiosis is less extensive, understanding how microbes utilize plant-derived carbohydrates is fundamental to deciphering these interactions. Future studies may explore how symbiotic fungi or bacteria interact with sorbitol-producing plants and whether the metabolism of this compound plays a role in establishing and maintaining these beneficial relationships.

In the context of human health, the metabolism of sorbitol by oral bacteria like Streptococcus mutans is also of interest. nih.govwikipedia.org This bacterium can ferment sorbitol, contributing to dental caries, and the genes for sorbitol utilization are organized in a srl operon that is subject to regulation. nih.govasm.org

Q & A

Basic Research Questions

Q. What are the established methods for quantifying D-sorbitol 6-phosphate in metabolic studies?

  • Methodology : High-performance liquid chromatography (HPLC) with mixed-mode columns (e.g., Newcrom B) is widely used to separate and quantify phosphorylated sugars like this compound and its isomer D-fructose 6-phosphate. Mobile phases typically include water, acetonitrile, and formic acid, with detection via evaporative light scattering (ELSD) or mass spectrometry (ESI-MS) .
  • Validation : Ensure calibration with pure standards and account for pH-dependent retention behavior. Cross-validate results with enzymatic assays (e.g., coupling to NADH production via sorbitol-6-phosphate dehydrogenase) .

Q. How does sorbitol-6-phosphate dehydrogenase regulate the interconversion of this compound and D-fructose 6-phosphate?

  • Enzyme Kinetics : The enzyme (EC 1.1.1.140) catalyzes the oxidation of this compound to D-fructose 6-phosphate with a 10-fold higher catalytic efficiency than the reverse reaction. Use NAD+ as a cofactor and monitor reaction progress via NADH absorbance at 340 nm .
  • Experimental Design : Optimize pH (near 7.4) and temperature (37°C for bacterial systems). Include controls with purified enzyme and substrate analogs (e.g., D-tagatose 6-phosphate) to assess specificity .

Q. In which metabolic pathways is this compound a critical intermediate?

  • Pathway Integration : this compound is a node in bacterial polyol degradation pathways (e.g., D-sorbitol degradation II) and glycolysis. It feeds into central carbon metabolism via conversion to D-fructose 6-phosphate, which enters glycolysis or the pentose phosphate pathway .
  • Tracing Flux : Use isotopic labeling (e.g., ¹³C-glucose) coupled with metabolomics to track carbon flow through this compound in microbial or plant systems .

Advanced Research Questions

Q. How can discrepancies in enzyme kinetic data for sorbitol-6-phosphate dehydrogenase be resolved?

  • Data Contradictions : Reported Vmax/Km ratios may vary due to assay conditions (e.g., ionic strength, presence of divalent cations like Mg²⁺). Replicate experiments using standardized buffers (e.g., 0.25 M potassium phosphate, pH 7.4) and validate purity of recombinant enzyme preparations .
  • Advanced Techniques : Apply stopped-flow spectroscopy or single-turnover assays to dissect rate-limiting steps. Compare structural data (e.g., X-ray crystallography) to identify substrate-binding residues influencing catalysis .

Q. What strategies are effective for probing this compound’s role in metabolic engineering?

  • Pathway Modulation : Knockout/overexpression of sorbitol-6-phosphate dehydrogenase in model organisms (e.g., E. coli) to study carbon redistribution. Use CRISPR interference (CRISPRi) to titrate enzyme activity dynamically .
  • Metabolite Profiling : Combine LC-MS with flux balance analysis (FBA) to quantify pathway bottlenecks. For example, elevated this compound levels may indicate impaired glycolytic flux under stress conditions .

Q. How do regulatory mechanisms of phosphofructokinase intersect with this compound metabolism?

  • Cross-Pathway Regulation : Phosphofructokinase (PFK) affinity for fructose 6-phosphate is modulated by allosteric effectors (e.g., fructose 1,6-bisphosphate). This compound accumulation (via dehydrogenase inhibition) may indirectly alter PFK activity, impacting glycolytic flux .
  • Experimental Approach : Use hepatocyte or bacterial lysates to measure PFK activity in the presence of this compound analogs. Correlate with intracellular ATP/ADP ratios .

Methodological Challenges

Q. What are the limitations of current analytical techniques in distinguishing this compound from structural isomers?

  • Chromatographic Resolution : Structural analogs (e.g., D-mannitol 1-phosphate) co-elute in reverse-phase systems. Optimize mobile phase gradients or employ ion-pairing agents (e.g., tetrabutylammonium) to enhance separation .
  • Validation : Confirm peak identity using enzymatic digestion (e.g., phosphatase treatment followed by GC-MS analysis of liberated sorbitol) .

Q. How can researchers address the instability of this compound in aqueous solutions?

  • Storage Conditions : Prepare fresh solutions in neutral buffers (pH 7.0–7.5) and store at –80°C. Avoid repeated freeze-thaw cycles. Include protease inhibitors in cell extracts to prevent enzymatic degradation .
  • Stability Assays : Monitor degradation via time-course HPLC analysis. Use stabilizers like glycerol (10% v/v) or EDTA (1 mM) to chelate metal ions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.